molecular formula C18H26N2O4 B12098625 benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate

Cat. No.: B12098625
M. Wt: 334.4 g/mol
InChI Key: XYUZHEFWMXGVGF-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 2-(2-aminoethoxy)ethyl acrylate with tert-butyl chloroformate (BOC-Cl) to form benzyl N-[2-(tert-butoxycarbonylamino)ethoxy]ethyl carbamate.

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.

      Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including hydrolysis, esterification, and amidation.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and substrates used.

  • Scientific Research Applications

      Drug Delivery: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate is utilized in drug delivery systems. It can be incorporated into polymeric carriers for controlled release of therapeutic agents.

      Polymer Modification: The compound serves as a building block for modifying polymers, enhancing their properties (e.g., solubility, stability, or biocompatibility).

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. in drug delivery, it acts as a linker or spacer, facilitating controlled drug release from polymer matrices.
    • Molecular targets and pathways may vary based on the specific drug being delivered.
  • Comparison with Similar Compounds

      Uniqueness: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate stands out due to its specific structure, which combines a carbamate group with a cyclopentyl moiety.

      Similar Compounds: While I don’t have an exhaustive list, similar compounds include other carbamates used in drug delivery and polymer science.

    Remember that this compound’s applications extend beyond the scope of this article, and further research can provide deeper insights.

    Properties

    Molecular Formula

    C18H26N2O4

    Molecular Weight

    334.4 g/mol

    IUPAC Name

    benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate

    InChI

    InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-11-7-10-14(15)19-16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,19,21)(H,20,22)

    InChI Key

    XYUZHEFWMXGVGF-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NC1CCCC1NC(=O)OCC2=CC=CC=C2

    Origin of Product

    United States

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